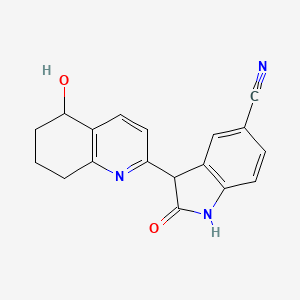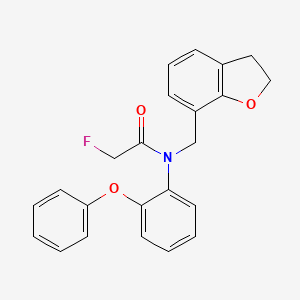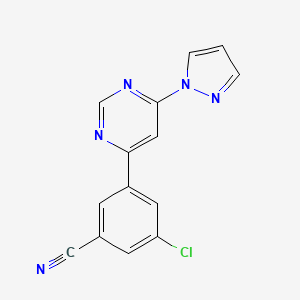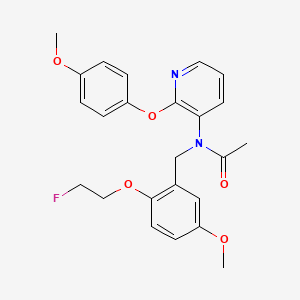![molecular formula C20H34NO4P B10835075 [3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)pent-1-enyl]phosphonic acid](/img/structure/B10835075.png)
[3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)pent-1-enyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)pent-1-enyl]phosphonic acid is a complex organic compound characterized by the presence of an amino group, a hydroxymethyl group, an octylphenyl group, and a phosphonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)pent-1-enyl]phosphonic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then subjected to further reactions to introduce the desired functional groups. The reaction conditions often involve the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)pent-1-enyl]phosphonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxymethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)pent-1-enyl]phosphonic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and enzymes makes it a valuable tool for studying biochemical pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of [3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)pent-1-enyl]phosphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [3-Amino-3-(hydroxymethyl)-5-(4-hexylphenyl)pent-1-enyl]phosphonic acid
- [3-Amino-3-(hydroxymethyl)-5-(4-decylphenyl)pent-1-enyl]phosphonic acid
- [3-Amino-3-(hydroxymethyl)-5-(4-dodecylphenyl)pent-1-enyl]phosphonic acid
Uniqueness
Compared to similar compounds, [3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)pent-1-enyl]phosphonic acid stands out due to its specific octylphenyl group, which imparts unique chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C20H34NO4P |
|---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
[3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pent-1-enyl]phosphonic acid |
InChI |
InChI=1S/C20H34NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,15-16,22H,2-8,13-14,17,21H2,1H3,(H2,23,24,25) |
InChI-Schlüssel |
YWQUROWPKWKDNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(C=CP(=O)(O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[2-cyano-2-(6-oxo-7,8,9,10-tetrahydro-5H-phenanthridin-3-yl)propyl]pyridine-2-carbonitrile](/img/structure/B10835010.png)

![2-[3-[2-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]-1H-indol-5-yl]phenyl]-4,4-dimethylcyclohex-2-en-1-one](/img/structure/B10835012.png)

![5-[4-(2-aminopropan-2-yl)-2,6-difluorobenzoyl]-2H-isoquinolin-1-one](/img/structure/B10835023.png)
![5-(4-Chlorophenyl)-7-methoxy-5-(oxan-4-ylmethyl)imidazo[2,1-a]isoindole](/img/structure/B10835024.png)
![(3S)-N-cyclopropyl-3-[[(2S)-3-(3,5-dichloro-4-hydroxyphenyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide](/img/structure/B10835027.png)
![[9-[6-[[4-[2-[4-[[3-(2-ethoxyphenyl)-4-oxoquinazolin-2-yl]methyl]piperazin-1-yl]-2-oxoethoxy]phenyl]methylamino]hexyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2-methoxy-5-methylphenyl)carbamate](/img/structure/B10835031.png)
![2,2-dimethyl-8-oxo-3H,4H-pyrano[3,2-g]chromen-3-yl (2E)-2-methylbut-2-enoate](/img/structure/B10835041.png)


![methyl N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-N-cyanoglycinate](/img/structure/B10835063.png)
